molecular formula C22H33N3O3 B8615901 1-Benzyl-4-[(1-t-butoxycarbonyl-4-piperidyl)carbonyl]piperazine

1-Benzyl-4-[(1-t-butoxycarbonyl-4-piperidyl)carbonyl]piperazine

Cat. No. B8615901
M. Wt: 387.5 g/mol
InChI Key: CWECHNALGVRMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06090813

Procedure details

A solution of 1-benzyl-4-[(1-t-butoxycarbonyl-4-piperidyl)carbonyl]piperazine (115.7 g) in dry dichloromethane (222 ml) was added dropwise over 45 minutes to trifluoroacetic acid (575 ml), maintaining the temperature below 25° C. under an atmosphere of argon. The solution was stirred at 23-25° C. for 1 hour. The solution was evaporated using a bath temperature of 30° C. The residual oil was poured, in portions, into saturated aqueous sodium carbonate solution (770 ml) while maintaining the temperature below 30° C. The aqueous mixture was extracted with dichloromethane (3×575 ml). The dichloromethane extracts were combined, dried (Na2SO4) and evaporated to give 1-benzyl-4-[(4-piperidyl)carbonyl]piperazine (56.2 g, 65% yield) as a white solid;
Quantity
115.7 g
Type
reactant
Reaction Step One
Quantity
575 mL
Type
reactant
Reaction Step One
Quantity
222 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([C:14]([CH:16]2[CH2:21][CH2:20][N:19](C(OC(C)(C)C)=O)[CH2:18][CH2:17]2)=[O:15])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.FC(F)(F)C(O)=O>ClCCl>[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([C:14]([CH:16]2[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]2)=[O:15])[CH2:10][CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
115.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
575 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
222 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
24 (± 1) °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 23-25° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 25° C. under an atmosphere of argon
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
CUSTOM
Type
CUSTOM
Details
temperature of 30° C
ADDITION
Type
ADDITION
Details
The residual oil was poured, in portions, into saturated aqueous sodium carbonate solution (770 ml)
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 30° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with dichloromethane (3×575 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C(=O)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 56.2 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.